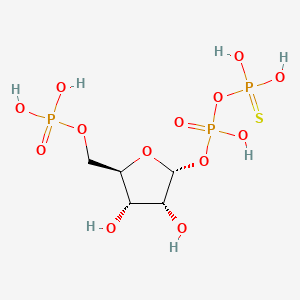
反式,反式-2,4-壬二烯醛
描述
2,4-Nonadienal is a polyunsaturated fatty aldehyde.
2, 4-Nonadienal, also known as fema 3212 or nona-2, 4-dienal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 2, 4-Nonadienal is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4-Nonadienal has been primarily detected in saliva. Within the cell, 2, 4-nonadienal is primarily located in the membrane (predicted from logP). 2, 4-Nonadienal has a cucumber, fatty, and green taste.
科学研究应用
食品添加剂
“反式,反式-2,4-壬二烯醛”被用作食品添加剂 . 它负责豆奶的豆腥味 . 该化合物可用于增强各种食品的风味,使其更受消费者欢迎。
香料行业
该化合物因其独特的香气特征而被用于香料行业 . 它具有脂肪、绿色、甜瓜和花卉的感官特性 ,使其适用于各种香料。
诱变物质
“反式,反式-2,4-壬二烯醛”已被确定为潜在的诱变物质 . 它已被发现能诱导氧化性DNA损伤 ,这可能对理解DNA损伤和修复机制有意义。
化学合成
“反式,反式-2,4-壬二烯醛”可用于化学合成 . 例如,它已被用于与2'-脱氧鸟苷的反应,从而产生三种新的加合物 . 这表明它可以用作合成各种化学化合物的起始原料或中间体。
材料科学
在材料科学领域,“反式,反式-2,4-壬二烯醛”可能在开发新材料方面发挥作用 . 其独特的化学性质使其在创建具有特定特性的新型材料方面发挥作用。
环境监测
鉴于其独特的香气和化学性质,“反式,反式-2,4-壬二烯醛”可能用于环境监测 . 例如,它可以用作某些类型污染或环境条件的标志。
安全和危害
作用机制
Target of Action
It is known to be used as a biochemical reagent in life science related research .
Mode of Action
It is known to form an adduct in the presence of tetrahydrofuran (THF) .
Pharmacokinetics
Its physical properties include a boiling point of 97-98 °C/10 mmHg and a density of 0.862 g/mL at 25 °C . These properties may influence its bioavailability.
生化分析
Biochemical Properties
trans,trans-2,4-Nonadienal plays a significant role in biochemical reactions, particularly in the context of lipid peroxidation. It is a secondary oxidation product of polyunsaturated fatty acids, such as linoleic acid. This compound interacts with various enzymes and proteins, forming adducts in the presence of tetrahydrofuran (THF) . The interactions of trans,trans-2,4-Nonadienal with biomolecules can lead to the formation of protein adducts, which may affect the function and structure of the proteins involved.
Cellular Effects
trans,trans-2,4-Nonadienal has been shown to exert toxic effects on various cell types. It can induce oxidative stress, leading to cellular damage and apoptosis. The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to trans,trans-2,4-Nonadienal can result in the inhibition of cell viability and colony formation, as well as increased lactate dehydrogenase (LDH) release and apoptosis in human umbilical vascular endothelial cells . Additionally, it can impair mitochondrial function and autophagic flux, leading to extensive mitochondrial damage .
Molecular Mechanism
The molecular mechanism of action of trans,trans-2,4-Nonadienal involves its ability to form adducts with biomolecules, such as proteins and DNA. This compound can induce oxidative DNA damage, leading to mutations and potential carcinogenic effects . It also interacts with enzymes, potentially inhibiting or activating their functions. The formation of protein adducts can alter the structure and function of the affected proteins, disrupting normal cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans,trans-2,4-Nonadienal can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light, heat, or reactive chemicals. Long-term exposure to trans,trans-2,4-Nonadienal in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and cellular damage . The stability and degradation of the compound are crucial factors in determining its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of trans,trans-2,4-Nonadienal vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and cellular damage. At high doses, it can cause significant toxicity, leading to severe oxidative damage, apoptosis, and potential organ dysfunction . Threshold effects have been observed, where the severity of the effects increases with higher concentrations of the compound.
Metabolic Pathways
trans,trans-2,4-Nonadienal is involved in the metabolic pathways of lipid peroxidation. It is a secondary oxidation product of polyunsaturated fatty acids, such as linoleic acid. The compound can interact with various enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels . The formation of trans,trans-2,4-Nonadienal is a key step in the oxidative degradation of lipids, contributing to the overall process of lipid peroxidation.
Transport and Distribution
Within cells and tissues, trans,trans-2,4-Nonadienal is transported and distributed through passive diffusion and interactions with transporters or binding proteins. The compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its toxic effects . The localization and accumulation of trans,trans-2,4-Nonadienal are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
trans,trans-2,4-Nonadienal is primarily localized in the mitochondria, where it can induce oxidative stress and mitochondrial dysfunction . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and cytoplasm, depending on its interactions with cellular components. The subcellular localization of trans,trans-2,4-Nonadienal is crucial for understanding its effects on cellular function and its potential role in disease processes.
属性
IUPAC Name |
(2E,4E)-nona-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXNZJDGDGPJ-BSWSSELBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884198 | |
| Record name | 2,4-Nonadienal, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral | |
| Record name | 2,4-Nonadienal, (2E,4E)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10604 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-Nonadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | 2,4-Nonadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.850-0.870 | |
| Record name | 2,4-Nonadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5910-87-2, 6750-03-4, 30551-17-8 | |
| Record name | (E,E)-2,4-Nonadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Nonadienal, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Nonadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonadienal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Nonadienal, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Nonadienal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Nonadienal, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonadienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans,trans-nona-2,4-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nona-2,4-dien-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-NONADIENAL, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y411G77SH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1237476.png)
![[Fe4S4] cluster](/img/structure/B1237477.png)


![methyl 5-[(3aR,4R,5R,6aR)-4-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]-5-iodopentanoate](/img/structure/B1237484.png)









